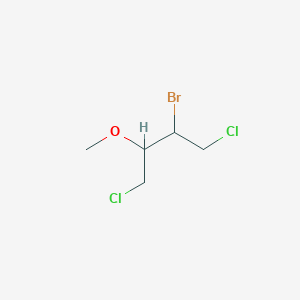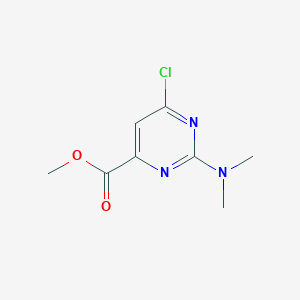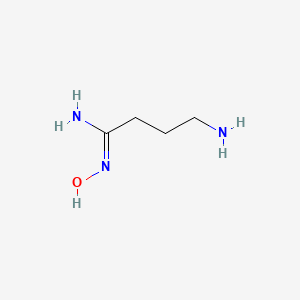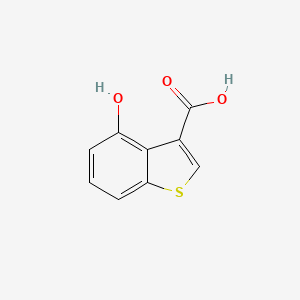
4-Hydroxy-1-benzothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at the desired positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the benzothiophene ring . Another approach includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to the desired carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-benzothiophene-3-aldehyde or 4-hydroxy-1-benzothiophene-3-methanol.
Substitution: Formation of various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Indole derivatives: Contain a nitrogen atom in the heterocyclic ring and exhibit different biological activities.
Thiophene derivatives: Lack the benzene ring fused to the thiophene core, resulting in different chemical properties.
Uniqueness: 4-Hydroxy-1-benzothiophene-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the benzothiophene core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H6O3S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
4-hydroxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) |
InChI-Schlüssel |
ANGLNCLBLZFRFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

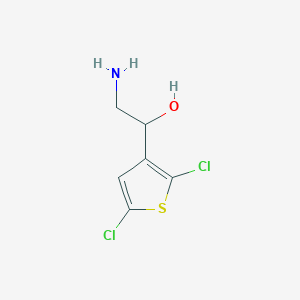
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
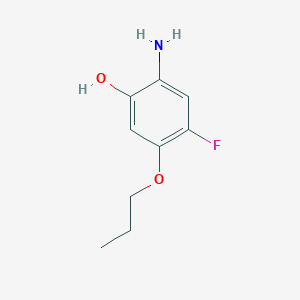
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
